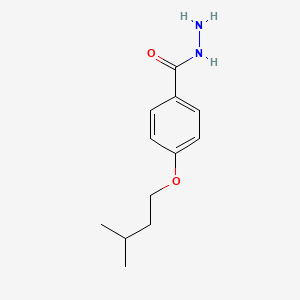

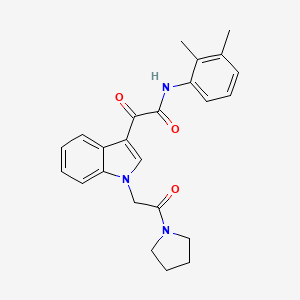

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, also known as L-741,626, is a selective dopamine D2 receptor antagonist. It was first synthesized in the 1990s and has since been used in scientific research to study the role of dopamine receptors in various physiological and biochemical processes.

Scientific Research Applications

Molecular Interaction Studies

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide and similar compounds have been extensively studied for their molecular interactions with receptors, highlighting their significance in understanding receptor-ligand dynamics. For instance, a detailed molecular interaction analysis of related antagonists with the CB1 cannabinoid receptor was conducted, employing AM1 molecular orbital method for conformational analysis. This study provided insights into the steric binding interactions and proposed models for antagonist activity based on the spatial orientation and electrostatic character of the compounds, suggesting potential areas for therapeutic exploitation (Shim et al., 2002).

Structural and Synthetic Chemistry

The structural and synthetic aspects of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide and derivatives also received attention. Research on the synthesis of related compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic agents, has been documented. These studies emphasize the role of specific functional groups and substituents in enhancing antihistaminic activity, indicating the compound's utility in designing potent antihistaminic agents (Iemura et al., 1986).

Antimicrobial and Antitumor Activities

Research has also been conducted on analogs of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide for their antimicrobial and antitumor activities. For instance, novel 1,2,4-triazole derivatives bearing a piperazine amide moiety have been synthesized and shown to possess significant antimicrobial activities, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, derivatives have been evaluated for antitumor activity against breast cancer cells, showing promise as antiproliferative agents, which could lead to new therapeutic options for cancer treatment (Yurttaş et al., 2014).

Ligand Development for Receptor Studies

Furthermore, these compounds serve as valuable tools in the development of ligands for receptor studies. Research focused on identifying structural features that lead to affinity for dopamine D3 receptors has been conducted, with modifications of related compounds leading to the discovery of potent and selective ligands. This not only aids in understanding the pharmacology of dopamine receptors but also in the development of potential therapeutic agents targeting these receptors (Leopoldo et al., 2002).

properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-2-17-5-3-4-6-20(17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKAYNDCXLVMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)